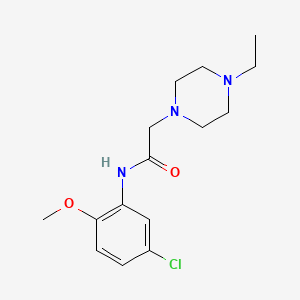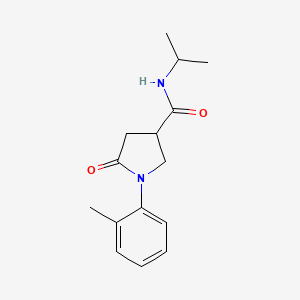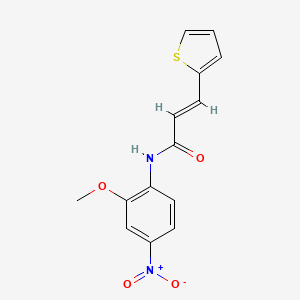
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as CEM-102, is a novel antibiotic that belongs to the class of pleuromutilins. It was first discovered in 2005 and has been found to be effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It specifically targets the peptidyl transferase center, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. This inhibition leads to the interruption of bacterial protein synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile in preclinical studies. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. This compound has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has several advantages for lab experiments. It has a broad spectrum of activity against Gram-positive bacteria, making it useful for studying a range of pathogens. It also has a low propensity for inducing resistance, making it a useful tool for studying antibiotic resistance. However, this compound has limitations in terms of its activity against Gram-negative bacteria, which limits its usefulness for studying these pathogens.
Zukünftige Richtungen
There are several future directions for N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide research. One area of interest is the development of combination therapies that include this compound. Another area of interest is the investigation of this compound for the treatment of tuberculosis and other mycobacterial infections. Additionally, there is interest in using this compound for the treatment of skin and soft tissue infections, as well as bone and joint infections. Finally, there is interest in further investigating the mechanism of action of this compound and its potential for inducing antibiotic resistance.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-methoxyphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with piperazine to form this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been extensively studied for its antibacterial activity against a range of Gram-positive bacteria. It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and other clinically relevant pathogens. This compound has also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, this compound has been shown to have a low propensity for inducing resistance, making it a promising candidate for the treatment of drug-resistant infections.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-18-6-8-19(9-7-18)11-15(20)17-13-10-12(16)4-5-14(13)21-2/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWNGWZCIFEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5358211.png)
![2-({3-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5358216.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5358224.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5358225.png)
![N-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5358228.png)
![1-{1-[2-(propylamino)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358232.png)


![2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5358273.png)

![2-iodo-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5358294.png)
![N-benzyl-4,7,7-trimethyl-3-oxo-N-pyridin-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5358299.png)
![N-bicyclo[2.2.1]hept-2-yl-3-fluorobenzamide](/img/structure/B5358306.png)